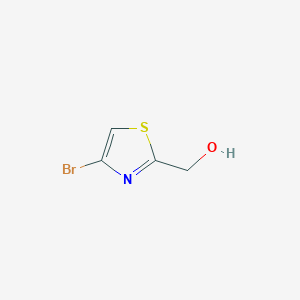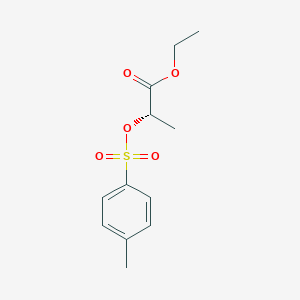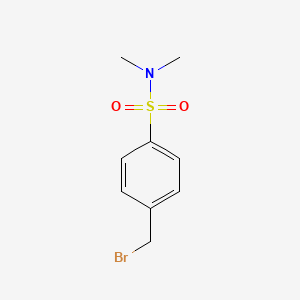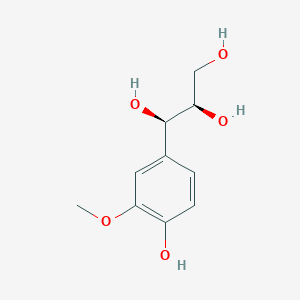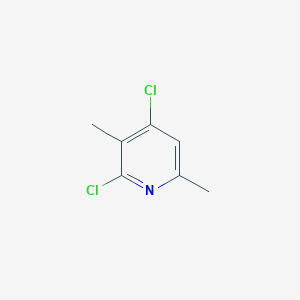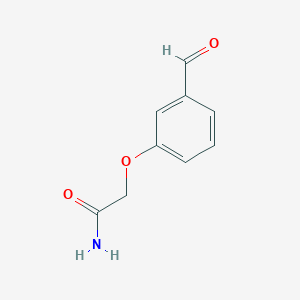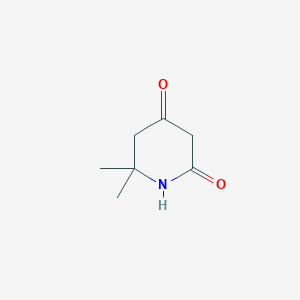
6,6-Dimethylpiperidine-2,4-dione
Descripción general
Descripción
The compound 6,6-Dimethylpiperidine-2,4-dione is a derivative of piperidine dione, which is a class of compounds known for their diverse chemical properties and potential applications in various fields of chemistry and pharmacology. The papers provided discuss related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be used to infer information about 6,6-Dimethylpiperidine-2,4-dione.
Synthesis Analysis
The synthesis of related brominated compounds from 6,6'-dimethyl-[2,2'-bi-1H-indene]-3,3'-diethyl-3,3'-dihydroxy-1,1'-dione is described in the first paper. This process involves the substitution of hydrogen atoms in the methyl group on the benzene rings of biindenylidenedione with bromines, which significantly affects the properties of the resulting compounds . Although not directly about 6,6-Dimethylpiperidine-2,4-dione, this paper provides insight into the synthetic strategies that could potentially be applied to similar piperidine dione derivatives.
Molecular Structure Analysis
The crystal structure of one of the synthesized brominated compounds was analyzed, revealing that the molecular arrangement in the crystal is less compact compared to its precursor . This suggests that modifications to the substituents on the piperidine dione core can lead to significant changes in the molecular packing and, consequently, the solid-state properties of these compounds.
Chemical Reactions Analysis
The third paper discusses the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes, which is a reaction that could be relevant to the synthesis or modification of 6,6-Dimethylpiperidine-2,4-dione derivatives . The reaction leads to the formation of various substituted piperazine diones, and the mechanism and stereochemistry of the reaction are also considered. This information could be useful for understanding the chemical behavior of 6,6-Dimethylpiperidine-2,4-dione under similar conditions.
Physical and Chemical Properties Analysis
The first paper also investigates the UV-Vis absorption spectra, photochromic, and photomagnetic properties of the synthesized brominated compounds in solution and solid state . These properties are likely to be influenced by the specific substituents on the piperidine dione core, and similar analyses could be conducted on 6,6-Dimethylpiperidine-2,4-dione to determine its characteristics. The second paper provides information on the intermolecular hydrogen bonding capabilities of related compounds, which are crucial for understanding the physical properties and reactivity of 6,6-Dimethylpiperidine-2,4-dione .
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Complexation Studies
Research on similar compounds such as 4,4-dimethylpiperidine-2,6-dione has shown their involvement in hydrogen bonding and complexation with other chemical species. Intermolecular hydrogen bonds between these compounds and others, like dipyridin-2-ylamine, demonstrate strong interactions influenced by the size of substituents. These findings are significant for understanding molecular interactions and designing new materials or drugs (Ośmiałowski et al., 2010).
Corrosion Inhibition
Studies involving structurally similar compounds, such as derivatives of spirocyclopropane, have revealed their potential as corrosion inhibitors for mild steel in acidic environments. This is crucial in the development of environmentally friendly substances for protecting metals against corrosion. The effectiveness of these compounds, like 2-MPOD and 3-MPOD, as inhibitors is a promising area for further exploration in industrial applications (Chafiq et al., 2020).
Application in Dye-Sensitized Solar Cells (DSCs)
Copper(I) complexes involving similar ligands such as 6,6'-dimethyl-2,2'-bipyridine have been synthesized for use in copper-based dye-sensitized solar cells. The study of these compounds provides insights into the development of new materials for renewable energy technologies, particularly in solar energy conversion (Constable et al., 2009).
Antimicrobial Applications
Research on compounds like 6,6-dimethyl-3-(3′-triethoxysilylpropyl)-1,3,5-triazinane-2,4-dione, which share structural similarities with 6,6-Dimethylpiperidine-2,4-dione, shows their potential as antimicrobial agents. These compounds, when coated on surfaces and exposed to certain solutions, have exhibited significant antimicrobial properties, indicating their potential use in healthcare and sanitation (Kou et al., 2009).
Studies in
Crystallography and StereochemistryThe crystal structure of compounds like (6S)-6-isobutylpiperidine-2,4-dione has been studied to understand the favored keto tautomer in the solid state. Such studies are pivotal in the field of crystallography and stereochemistry, providing insights into the molecular configuration and behavior of similar compounds under various conditions (Didierjean et al., 2004).
Synthesis of Novel Compounds
The synthesis of new compounds using precursors like 6,6-dimethylpiperidine-2,4-dione can lead to the development of novel chemicals with potential applications in various fields. For instance, the synthesis of 2,6-diazatricyclododecanes from related compounds demonstrates the versatility and importance of these piperidine derivatives in chemical synthesis and the exploration of new substances (Morozova et al., 2012).
Analytical Chemistry Applications
Compounds structurally related to 6,6-Dimethylpiperidine-2,4-dione have been used in the spectrophotometric determination of metals like thorium and rare earth elements. This application in analytical chemistry is critical for environmental monitoring and the processing of rare earth elements, which are vital in various high-tech applications (Amin & Mohammed, 2001).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 6,6-Dimethylpiperidine-2,4-dione were not found in the search results, piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
6,6-dimethylpiperidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2)4-5(9)3-6(10)8-7/h3-4H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZLJMYONPJZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70507157 | |
| Record name | 6,6-Dimethylpiperidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethylpiperidine-2,4-dione | |
CAS RN |
5239-39-4 | |
| Record name | 6,6-Dimethylpiperidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70507157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-dimethylpiperidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

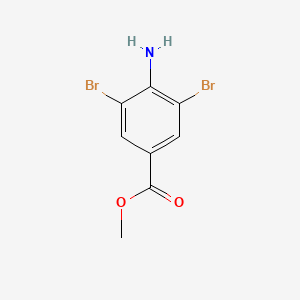
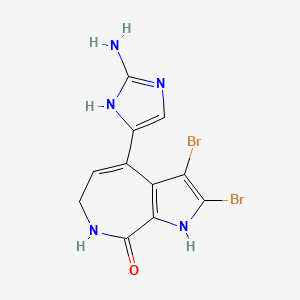
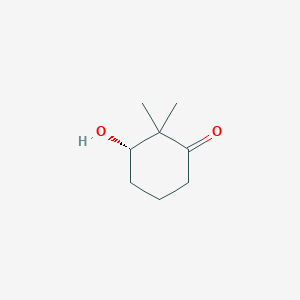
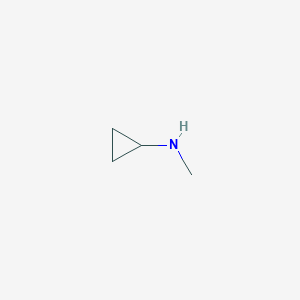
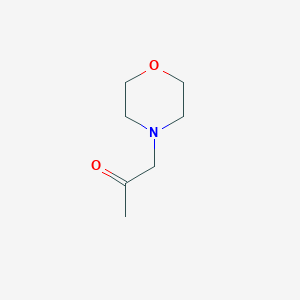
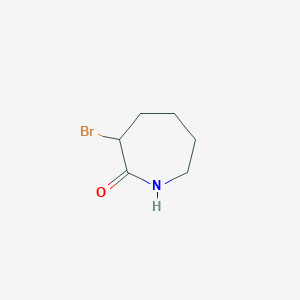
![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)
![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)
